

# 5-Chloro-1H-indazole-3-carboxamide chemical properties and characteristics

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## Compound of Interest

**Compound Name:** 5-Chloro-1H-indazole-3-carboxamide

**Cat. No.:** B3028719

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An In-depth Technical Guide to **5-Chloro-1H-indazole-3-carboxamide**: Properties, Synthesis, and Applications

## Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged bicyclic heterocyclic scaffold that is a cornerstone in medicinal chemistry and drug discovery.<sup>[1][2]</sup> As bioisosteres of indoles and benzimidazoles, indazoles possess a unique arrangement of nitrogen atoms capable of forming potent hydrogen bond donor-acceptor interactions with biological targets.<sup>[2]</sup> This structural feature has led to the development of numerous indazole-containing compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, antiviral, and kinase-inhibiting properties.<sup>[1][3][4]</sup>

**5-Chloro-1H-indazole-3-carboxamide** is a key intermediate and a molecular building block belonging to this important class of compounds. Its specific substitution pattern—a chlorine atom at the 5-position and a carboxamide group at the 3-position—provides a versatile platform for further chemical modification. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and a discussion of its applications for researchers, scientists, and drug development professionals.

## Physicochemical Properties and Characteristics

**5-Chloro-1H-indazole-3-carboxamide** is typically a light-colored solid at room temperature.[\[5\]](#)

The presence of the chloro-substituent and the polar carboxamide and indazole groups dictates its physical and chemical behavior, influencing its solubility, melting point, and reactivity.

## Molecular Structure

The fundamental structure consists of a fused benzene and pyrazole ring system, forming the indazole core. The key substituents are a chlorine atom at position 5 of the benzene ring and a carboxamide group at position 3 of the pyrazole ring.

Caption: Workflow for the synthesis of **5-Chloro-1H-indazole-3-carboxamide**.

## Experimental Protocol: Amidation of 5-Chloro-1H-indazole-3-carboxylic acid

This protocol is adapted from established laboratory procedures. [\[5\]](#) Materials:

- 5-Chloro-1H-indazole-3-carboxylic acid
- Anhydrous Tetrahydrofuran (THF)
- Isobutyl chloroformate
- N-methylmorpholine (NMM)
- Aqueous ammonia solution
- Diethyl ether
- Argon or Nitrogen gas supply
- Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (Argon), dissolve 5-chloro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous THF.

- Activation: Cool the solution to 0 °C using an ice bath. Sequentially add N-methylmorpholine (1.5 eq) followed by the dropwise addition of isobutyl chloroformate (1.2 eq).
  - Causality Insight: NMM acts as a base to deprotonate the carboxylic acid, and it neutralizes the HCl formed during the reaction. Isobutyl chloroformate is the activating agent that forms the mixed anhydride. Performing this step at 0 °C prevents side reactions and decomposition of the activated intermediate.
- Stirring: Stir the reaction mixture at 0 °C for 2 hours to ensure complete formation of the mixed anhydride intermediate.
- Amination: Slowly add an aqueous ammonia solution to the reaction mixture. After the addition is complete, remove the ice bath and continue stirring at room temperature (approx. 25 °C) for 1 hour.
- Workup: Remove the THF solvent by distillation under reduced pressure (rotary evaporation).
- Purification: The resulting solid is collected by filtration. Wash the solid thoroughly with diethyl ether to remove any unreacted starting materials and byproducts.
- Drying: Dry the purified solid under vacuum to yield **5-chloro-1H-indazole-3-carboxamide**.

## Analytical Characterization

The identity and purity of synthesized **5-Chloro-1H-indazole-3-carboxamide** are confirmed using standard analytical techniques. The data presented below are representative of the expected results. [5]

Technique	Data	Interpretation
<sup>1</sup> H NMR (200 MHz, DMSO-d <sub>6</sub> )	δ 8.14 (d, 1H), 7.80 (br s, 1H), 7.66 (d, J = 8.9 Hz, 1H), 7.45-7.39 (m, 2H)	The distinct signals in the aromatic region (δ 7.3-8.2) are characteristic of the substituted indazole ring protons. The broad singlet corresponds to the amide protons.
Mass Spec. (ESI)	m/z 218 [M + Na] <sup>+</sup>	The observed mass corresponds to the sodium adduct of the target molecule (M.W. 195.61), confirming its molecular weight.

| Infrared (IR) | 2925, 2854, 1463 cm<sup>-1</sup> | The peaks in the 2800-3000 cm<sup>-1</sup> range correspond to C-H stretching. The peak around 1463 cm<sup>-1</sup> is indicative of the aromatic C=C stretching. Other characteristic peaks for the amide C=O and N-H bonds would also be expected. |

## Applications in Drug Discovery and Research

The indazole-3-carboxamide scaffold is a versatile template for developing therapeutic agents. The 5-chloro substituent can enhance binding affinity or modulate metabolic stability.

- Antiviral Agents: N-Arylindazole-3-carboxamide derivatives have shown potent inhibitory activity against coronaviruses like MERS-CoV and SARS-CoV-2. [3] Specifically, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide was identified as a potent inhibitor (EC<sub>50</sub> = 0.69 μM) with low cytotoxicity, making this class of compounds a promising template for developing new anti-coronavirus drugs. [3]\* Synthetic Cannabinoids: The indazole-3-carboxamide core is a defining feature of several classes of synthetic cannabinoid receptor agonists. [6][7][8] Compounds like 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide have been investigated as potent agonists for the CB1 and CB2 receptors. [6] While primarily used as research chemicals, these compounds are crucial for studying the endocannabinoid system.

- Kinase Inhibitors: Substituted indazole-3-carboxamides have been designed as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a recognized target in cancer for its role in tumor progression and metastasis. [4]

## Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling **5-Chloro-1H-indazole-3-carboxamide** and its precursors.

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. [9] [10] Avoid breathing dust. [9][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [9][12] Wash hands thoroughly after handling. [12]\* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [12][13] Keep away from incompatible materials such as strong oxidizing agents. [14]\* Toxicity: While specific toxicity data for this exact compound is limited, related indazole derivatives can be harmful if swallowed, inhaled, or in contact with skin. [11] [12] In case of exposure, seek immediate medical attention. For skin contact, wash off with plenty of water; for eye contact, rinse cautiously with water for several minutes. [10]

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